molecular formula C19H19N5O3 B7191918 N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide

Cat. No.: B7191918
M. Wt: 365.4 g/mol
InChI Key: WRRMQFMQWRSQBI-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolopyridine core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-13-5-6-14(19(26)23-7-9-27-10-8-23)11-15(13)22-18(25)16-3-2-4-17-20-12-21-24(16)17/h2-6,11-12H,7-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRMQFMQWRSQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)C3=CC=CC4=NC=NN43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves heating the reaction mixture under controlled microwave irradiation, which can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-c]pyrimidine-5-carboxamide
  • N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-d]pyridine-5-carboxamide

Uniqueness

Compared to similar compounds, N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide stands out due to its specific triazolopyridine core, which may confer unique biological activities and chemical reactivity. Its structural features allow for diverse functionalization, making it a versatile compound in both research and industrial applications.

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